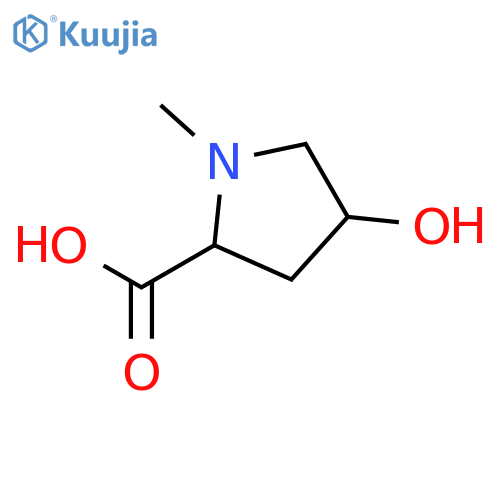Cas no 4252-82-8 (L-Proline, 4-hydroxy-1-methyl-, trans-)

4252-82-8 structure
商品名:L-Proline, 4-hydroxy-1-methyl-, trans-
L-Proline, 4-hydroxy-1-methyl-, trans- 化学的及び物理的性質
名前と識別子
-
- L-Proline, 4-hydroxy-1-methyl-, trans-
- (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid
- (4R)-4-Hydroxy-1-methyl-L-proline
- trans -N-Methyl-4 -hydroxy-L-proline
- EN300-7002095
- MFCD01632078
- HY-W098556
- (2S, 4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
- (R)-4-hydroxy-1-methylproline
- trans -N-Methyl-4-hydroxy-L-proline
- DTXSID20472043
- D96820
- (R)-4-hydroxy-1-methyl-L-proline
- CHEBI:134543
- (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
- N-Me-Hyp-OH
- trans-N-Methyl-4-hydroxy-L-proline
- (R)-4-hydroxy-N-methyl-L-proline
- SCHEMBL589712
- AKOS006277616
- 4-Hydroxyhygric acid
- N-methyl-trans-4-hydroxy-L-proline
- (R)-4-hydroxy-N-methylproline
- CS-0151198
- (2S, 4R)-1-methyl-4-hydroxy-2-pyrrolidinecarboxylic acid
- FMIPNAUMSPFTHK-UHNVWZDZSA-N
- 4252-82-8
- XH175859
- 4-Hydroxyhygrinic acid
- 67463-44-9
- 89771-43-7
- (-)-trans-4-Hydroxy-N-methyl-L-proline
- N-methyl-4-hydroxyproline
- 4-hydroxy-N-methylproline
- trans-4-Hydroxy-N-methyl-L-proline
- CHEMBL5269599
-
- MDL: MFCD01632078
- インチ: InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1
- InChIKey: FMIPNAUMSPFTHK-UHNVWZDZSA-N
- ほほえんだ: CN1CC(CC1C(=O)O)O
計算された属性
- せいみつぶんしりょう: 145.07393
- どういたいしつりょう: 145.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.8Ų
- 疎水性パラメータ計算基準値(XlogP): -2.9
じっけんとくせい
- PSA: 60.77
L-Proline, 4-hydroxy-1-methyl-, trans- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | CS-2344-1G |
(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid |
4252-82-8 | >95% | 1g |
£268.00 | 2025-02-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X05945-250mg |
(4R)-4-Hydroxy-1-methyl-L-proline |
4252-82-8 | 95% | 250mg |
¥183.0 | 2024-07-18 | |
| Key Organics Ltd | CS-2344-5G |
(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid |
4252-82-8 | >95% | 5g |
£510.00 | 2025-02-08 | |
| eNovation Chemicals LLC | Y1191357-5g |
(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic Acid |
4252-82-8 | 95% | 5g |
$365 | 2023-09-03 | |
| Key Organics Ltd | CS-2344-250MG |
(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid |
4252-82-8 | >95% | 0.25 g |
£162.00 | 2023-02-16 | |
| TRC | H949590-1000mg |
(4R)-4-Hydroxy-1-methyl-L-proline |
4252-82-8 | 1g |
$155.00 | 2023-05-18 | ||
| TRC | H949590-2500mg |
(4R)-4-Hydroxy-1-methyl-L-proline |
4252-82-8 | 2500mg |
$207.00 | 2023-05-18 | ||
| Aaron | AR01GDB6-250mg |
L-Proline, 4-hydroxy-1-methyl-, trans- |
4252-82-8 | 97% | 250mg |
$25.00 | 2025-02-12 | |
| abcr | AB313026-5g |
N-Me-Hyp-OH, 95%; . |
4252-82-8 | 95% | 5g |
€473.80 | 2025-02-17 | |
| Aaron | AR01GDB6-100mg |
L-Proline, 4-hydroxy-1-methyl-, trans- |
4252-82-8 | 97% | 100mg |
$15.00 | 2025-02-12 |
4252-82-8 (L-Proline, 4-hydroxy-1-methyl-, trans-) 関連製品
- 51-35-4(L-Hydroxyproline)
- 471-87-4(Stachydrine)
- 3398-22-9((2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid)
- 2584-71-6((2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4252-82-8)L-Proline, 4-hydroxy-1-methyl-, trans-

清らかである:99%/99%/99%/99%/99%
はかる:5.0g/10.0g/25.0g/50.0g/100.0g
価格 ($):200.0/342.0/683.0/1162.0/1917.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:4252-82-8)N-Methyl-Trans-4-Hydroxy-L-Proline

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ